molecular formula C12H17ClN2 B15047586 N-(3-chloro-2-methylphenyl)piperidin-4-amine

N-(3-chloro-2-methylphenyl)piperidin-4-amine

Cat. No.: B15047586
M. Wt: 224.73 g/mol
InChI Key: UQKOYTJUHSCLKT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)piperidin-4-amine typically involves the reaction of 3-chloro-2-methylaniline with piperidine under specific conditions. One common method is the reductive amination of 3-chloro-2-methylbenzaldehyde with piperidine, using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-2-methylphenyl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)piperidin-4-amine is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying structure-activity relationships .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)piperidin-4-amine

InChI

InChI=1S/C12H17ClN2/c1-9-11(13)3-2-4-12(9)15-10-5-7-14-8-6-10/h2-4,10,14-15H,5-8H2,1H3

InChI Key

UQKOYTJUHSCLKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCNCC2

Origin of Product

United States

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